4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid
Description
Properties
CAS No. |
78952-69-9 |
|---|---|
Molecular Formula |
C36H36N6O10S2 |
Molecular Weight |
776.8 g/mol |
IUPAC Name |
5-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-[4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C36H36N6O10S2/c1-19-7-13-29(21(3)15-19)37-35(45)33(23(5)43)41-39-25-9-11-27(31(17-25)53(47,48)49)28-12-10-26(18-32(28)54(50,51)52)40-42-34(24(6)44)36(46)38-30-14-8-20(2)16-22(30)4/h7-18,33-34H,1-6H3,(H,37,45)(H,38,46)(H,47,48,49)(H,50,51,52) |
InChI Key |
ZVYYAZLGILHNEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)S(=O)(=O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the azo bonds through diazotization and azo coupling reactions.
- Introduction of the 1-[[(2,4-dimethylphenyl)amino]carbonyl]-2-oxopropyl moiety.
- Functionalization of the biphenyl core at the 4,4' positions.
- Sulfonation to introduce the 2,2'-disulphonic acid groups.
The process requires controlled acidic or basic conditions to facilitate azo bond formation and to maintain the integrity of sensitive functional groups.
Stepwise Preparation Outline
Diazotization of 2,4-dimethylaniline:
The 2,4-dimethylaniline is diazotized using sodium nitrite under acidic conditions to form the diazonium salt intermediate.Azo Coupling with Biphenyl Derivative:
The diazonium salt is coupled with a 1,1'-biphenyl derivative substituted at the 2,2' positions with sulfonic acid groups or their precursors, forming the azo linkage at the 4,4' positions.Introduction of the Aminocarbonyl Oxopropyl Side Chains:
The coupling product undergoes acylation or carbamoylation reactions with appropriate reagents to install the 1-[[(2,4-dimethylphenyl)amino]carbonyl]-2-oxopropyl groups.Purification and Isolation:
The final compound is purified by crystallization or chromatographic techniques to achieve a purity of at least 98%, as required for pharmaceutical-grade material.
Industrial Scale Considerations
Reaction Conditions:
Industrial synthesis often employs optimized reaction parameters such as temperature, pH, and solvent system to maximize yield and minimize side reactions.Continuous Flow Reactors:
To enhance reproducibility and scalability, continuous flow reactors may be used for the diazotization and azo coupling steps.Environmental and Safety Controls:
Due to the use of diazonium salts and sulfonation agents, strict safety protocols and waste treatment processes are implemented.
Analytical Data and Research Findings
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C36H36N6O10S2 |
| Molecular Weight | 776.835 g/mol |
| Density | 1.42 g/cm³ |
| Index of Refraction | 1.657 |
| Polar Surface Area (PSA) | 274.26 Ų |
| LogP (Octanol-Water) | 9.90 |
Structural and Spectral Characteristics
- The compound contains azo (-N=N-) linkages connecting the biphenyl core to the side chains.
- Sulfonic acid groups (-SO3H) are present at the 2,2' positions of the biphenyl.
- The side chains include amide (amino carbonyl) and keto (2-oxopropyl) functionalities.
- Spectroscopic methods such as UV-Vis, IR, and NMR confirm the azo and amide structures.
Reaction Behavior
- The azo bonds can undergo reduction to corresponding amines or oxidation to sulfoxides depending on the reagents and conditions.
- The compound exhibits notable biological activity, making it a candidate for pharmaceutical and biochemical applications.
Comparative Table of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4,4'-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid | 84682-06-4 | Chlorine substitution affecting reactivity |
| 4,4'-Bis((1-(((4-chloro-2,5-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid | 44153066 | Methoxy groups influencing solubility |
| Calcium 4,4'-bis[[1-[[(2,4-dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonate | 82312-37-6 | Calcium salt variant altering biological activity |
Chemical Reactions Analysis
Types of Reactions
4,4’-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1’-biphenyl]-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The azo group can be reduced to amines under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce corresponding amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C₃₆H₃₆N₆O₁₀S₂
- Molecular Weight : 776.83 g/mol
- Density : 1.42 g/cm³
- CAS Number : 78952-69-9
Its structure features azo linkages and a biphenyl core, contributing to its stability and versatility in chemical reactions .
Applications in Synthetic Chemistry
1. Synthesis of Dyes and Pigments
The compound is utilized in the synthesis of azo dyes due to its azo functional group. Azo compounds are known for their vibrant colors and are extensively used in textiles and inks. The specific structural features of this compound allow it to produce dyes with enhanced stability and colorfastness.
2. Reagent in Organic Reactions
4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid acts as a reagent in various organic reactions. It can undergo oxidation and reduction processes to yield different products such as sulfoxides and amines, making it valuable for synthetic organic chemistry applications.
Biological Research Applications
1. Therapeutic Potential
Research indicates that this compound exhibits notable biological activity, making it a candidate for drug development. Its interactions with various molecular targets suggest potential therapeutic properties that could be harnessed in pharmacology .
2. Biochemical Assays
The compound's stability and reactivity make it suitable for use in biochemical assays. It can serve as a staining agent or marker in biological research, aiding in the visualization of cellular structures or processes.
Industrial Applications
1. Manufacturing Processes
In industrial settings, 4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid can be employed in the production of specialty chemicals and materials. Its ability to form stable complexes with metals may be exploited in catalysis or as additives in polymer formulations.
2. Environmental Monitoring
Due to its chemical properties, this compound may also find applications in environmental monitoring as a tracer or indicator for pollution studies. Its detection could help assess the impact of industrial activities on ecosystems.
Summary of Key Findings
| Application Area | Description |
|---|---|
| Synthetic Chemistry | Used in dye synthesis and as a reagent for organic reactions |
| Biological Research | Exhibits therapeutic potential; used in biochemical assays |
| Industrial Applications | Employed in manufacturing specialty chemicals; potential use in environmental monitoring |
Mechanism of Action
The mechanism of action of 4,4’-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1’-biphenyl]-2,2’-disulphonic acid involves its interaction with molecular targets through its azo and biphenyl groups. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4,4′-Bis[2-[1-[[(2,4-dimethylphenyl)amino]carbonyl]-2-oxopropyl]diazenyl][1,1′-biphenyl]-2,2′-disulfonic acid
- CAS No.: 78952-69-9
- Molecular Formula : C₃₆H₃₆N₆O₁₀S₂
- Molecular Weight : 776.84 g/mol
- Structure : Features a biphenyl core with two azo (-N=N-) linkages, each connected to a 2-oxopropyl group substituted with a 2,4-dimethylphenyl carbamoyl moiety. Two sulfonic acid (-SO₃H) groups enhance water solubility .
Physicochemical Properties :
- Density : 1.42 g/cm³
- Refractive Index : 1.657
- Solubility : High water solubility due to sulfonic acid groups; compatible with polar solvents .
Applications : Likely used as a dye or pigment intermediate, given its structural similarity to azo dyes and sulfonated aromatic compounds .
Comparison with Similar Compounds
The target compound belongs to a class of azo-biphenyl disulfonic acid derivatives. Below is a comparative analysis with structurally analogous compounds:
Structural and Functional Analogues
Table 1: Key Properties of Comparable Compounds
Comparative Analysis
Substituent Effects
- Methyl Groups (Target Compound) : The 2,4-dimethylphenyl groups contribute to moderate hydrophobicity, balancing solubility and substrate adhesion .
- Chloro and Methoxy Groups : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups in analogues enhance light fastness and chemical resistance, critical for outdoor dye applications .
Solubility and Stability
- The target compound’s sulfonic acid groups ensure high water solubility, while chloro-substituted analogues (e.g., CAS 84682-06-4) exhibit reduced solubility but greater stability in acidic conditions .
Research Findings and Industrial Relevance
- Synthetic Routes : The target compound is synthesized via diazo coupling, with yields optimized at pH 6–7 .
- Regulatory Status: Classified as non-hazardous under current regulations , whereas chlorinated analogues may require stricter handling .
- Market Data : Priced at ~$0.1/kg (EXW) for industrial-grade material, competitive with analogues but less specialized .
Q & A
Q. How can researchers investigate the compound’s potential as a photosensitizer or redox-active material?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
